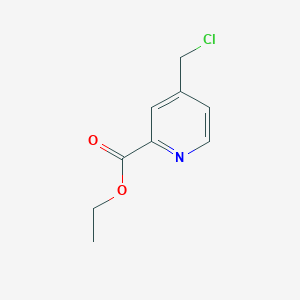

Ethyl 4-(chloromethyl)picolinate

Description

Properties

IUPAC Name |

ethyl 4-(chloromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAUVXOHOQYTII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Chloromethyl Picolinate and Isomeric Analogs

Established Synthetic Pathways for Chloromethylated Pyridine (B92270) Carboxylates

The synthesis of chloromethylated pyridine carboxylates, including ethyl 4-(chloromethyl)picolinate, is primarily achieved through three established routes: direct chloromethylation, derivatization from substituted picolinic acids, and halogenation of hydroxymethyl intermediates.

Direct Chloromethylation Approaches and Reagent Selection

Direct chloromethylation involves the introduction of a chloromethyl group onto the pyridine ring of an ethyl picolinate (B1231196) precursor. A common method is the Blanc chloromethylation, which utilizes formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. damascusuniversity.edu.sy This reaction introduces a chloromethyl arene and must be handled with care due to the potential formation of carcinogenic byproducts. damascusuniversity.edu.sy For instance, this compound hydrochloride can be synthesized by reacting ethyl picolinate with formaldehyde and hydrochloric acid, catalyzed by zinc iodide in a solvent like dichloromethane (B109758) at low temperatures.

Deactivated substrates may require modified conditions, such as the use of chloromethyl methyl ether (MOMCl) with sulfuric acid. damascusuniversity.edu.sy The choice of reagents is critical and can influence the regioselectivity of the reaction, especially in substituted pyridines.

Derivatization from Poly-substituted Picolinic Acid Precursors

An alternative strategy involves starting with a more complex, poly-substituted picolinic acid and modifying its functional groups to yield the desired product. This approach is particularly useful when specific substitution patterns are required that are not easily achievable through direct methods. For example, a multi-step synthesis might start from a commercially available compound like 3,4,5,6-tetrachloropicolinonitrile. google.com This precursor can undergo a series of reactions including fluorine exchange, amination, hydrolysis, and esterification to produce various substituted picolinates. google.com

Another example is the synthesis of ethyl 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates, which can be prepared from the corresponding 5-unsubstituted picolinates via fluorination. google.com The synthesis of ethyl picolinate itself can be achieved by refluxing picolinic acid with concentrated sulfuric acid in anhydrous ethanol (B145695). chemicalbook.com

Halogenation of Hydroxymethyl-Substituted Pyridine Intermediates

A widely used and often preferred method for synthesizing chloromethylated pyridines is the halogenation of a corresponding hydroxymethyl-substituted pyridine intermediate. mdpi.com This two-step approach first involves the introduction of a hydroxymethyl group, which is then converted to the chloromethyl group.

The hydroxymethyl intermediate can be prepared through various methods, such as the reduction of a corresponding aldehyde or carboxylic acid derivative. For example, a hydroxymethylpyridine can be obtained through the reduction of a pyridine carboxaldehyde. Subsequently, the hydroxymethyl group is chlorinated using a suitable chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride. mdpi.comsmolecule.com This method offers good control over the position of the chloromethyl group and is often used to avoid the harsh conditions and potential side reactions associated with direct chloromethylation. For instance, ethyl 4-amino-6-(chloromethyl)picolinate is synthesized by the chloromethylation of ethyl 4-amino-6-hydroxymethylpicolinate using agents like thionyl chloride. smolecule.com Similarly, the synthesis of Tpaa, a tripodal picolinate ligand, starts from ethyl 6-(chloromethyl)picolinate, which is itself synthesized in a five-step process from commercially available 2,6-pyridinedicarboxylic acid. nih.gov

Considerations for Scalable and Industrial Synthesis of Chloromethyl Picolinates

The transition from laboratory-scale synthesis to industrial production of chloromethyl picolinates presents several challenges. Key considerations include cost-effectiveness, safety, environmental impact, and the ability to consistently produce a high-purity product.

For large-scale production, direct chloromethylation methods, while seemingly straightforward, can be problematic due to the use of hazardous reagents and the formation of toxic byproducts. damascusuniversity.edu.sy Therefore, alternative routes, such as the halogenation of hydroxymethyl intermediates, are often favored for industrial applications due to their milder reaction conditions and improved safety profiles. mdpi.com

Novel and Catalytic Approaches in Chloromethyl Picolinate Synthesis

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of chloromethyl picolinates. This includes the exploration of novel catalysts and reaction pathways.

Catalytic methods are being investigated to improve the efficiency of chloromethylation reactions. For instance, the use of a trimethyl borate (B1201080) catalyst has been shown to accelerate the reaction of sulfur trioxide with dichloromethane to produce chloromethyl chlorosulfate, a useful chloromethylating agent. rsc.org

Another area of development is the use of cooperative catalysis. A study demonstrated the synthesis of picolinate derivatives using a UiO-66(Zr)-N(CH2PO3H2)2 metal-organic framework as a heterogeneous catalyst. nih.gov This approach offers the advantage of catalyst recyclability, which is a key principle of green chemistry. nih.gov

Reactivity and Transformational Chemistry of Ethyl 4 Chloromethyl Picolinate

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group at the 4-position of the pyridine (B92270) ring is highly susceptible to nucleophilic attack, facilitating the introduction of various functional groups. acs.org This reactivity is a cornerstone of the synthetic utility of ethyl 4-(chloromethyl)picolinate.

Amination and Alkylation with Nitrogen-based Nucleophiles

The reaction of this compound with a diverse array of nitrogen-based nucleophiles, such as primary and secondary amines, provides a direct route to the synthesis of substituted aminomethyl-picolinates. smolecule.com These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or ethanol (B145695). The resulting products are valuable building blocks in medicinal chemistry and materials science. For instance, the amination of the chloromethyl group is a key step in the synthesis of various biologically active compounds. smolecule.comchemrxiv.org The general scheme for this reaction involves the displacement of the chloride ion by the nitrogen nucleophile, as illustrated in the following reaction:

This compound + R₂NH → Ethyl 4-((R₂N)methyl)picolinate + HCl

Where R can be hydrogen, alkyl, or aryl groups.

Detailed research has explored the scope of this reaction with various amines, demonstrating its broad applicability.

| Nitrogen Nucleophile | Product | Significance |

|---|---|---|

| Ammonia | Ethyl 4-(aminomethyl)picolinate | Precursor for primary amine derivatives. |

| Dimethylamine | Ethyl 4-((dimethylamino)methyl)picolinate | Intermediate for compounds with tertiary amine moieties. |

| Aniline | Ethyl 4-((phenylamino)methyl)picolinate | Synthesis of arylamine derivatives. |

Thiolation and Alkylation with Sulfur-based Nucleophiles

Sulfur-based nucleophiles, such as thiols and thiolates, readily react with this compound to form the corresponding thioethers. These reactions, often referred to as thiolation, are typically performed in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity. The resulting sulfur-containing picolinate (B1231196) derivatives have applications in various fields, including the development of novel ligands for coordination chemistry and the synthesis of compounds with potential biological activity. syr.edu

A notable example is the reaction with thiophenolates, which can lead to either direct nucleophilic substitution or a ring expansion, depending on the reaction conditions. scilit.com

| Sulfur Nucleophile | Reaction Conditions | Product |

|---|---|---|

| Potassium thiolate | Dimethylformamide (DMF) | Ethyl 4-((alkylthio)methyl)picolinate |

| Sodium thiophenolate | Acetonitrile, room temperature | Ethyl 6-methyl-2-oxo-4-(phenylthiomethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate scilit.com |

Etherification and Alkylation with Oxygen-based Nucleophiles

The chloromethyl group can also undergo nucleophilic substitution with oxygen-based nucleophiles like alcohols and phenols to form ethers. beilstein-journals.org These etherification reactions are typically carried out under basic conditions to generate the more nucleophilic alkoxide or phenoxide ions. The resulting ether derivatives of ethyl picolinate are useful intermediates in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. beilstein-journals.orggoogle.com For example, the reaction with substituted phenols can introduce a wide range of aryl ether moieties. google.com

| Oxygen Nucleophile | Reaction Conditions | Product |

|---|---|---|

| Sodium ethoxide | Ethanol | Ethyl 4-(ethoxymethyl)picolinate |

| Phenol | Base (e.g., NaOH, K₂CO₃) | Ethyl 4-(phenoxymethyl)picolinate |

Oxidative and Reductive Transformations of Picolinate Functional Groups

Beyond the reactivity of the chloromethyl group, the picolinate scaffold itself can undergo various oxidative and reductive transformations, further expanding the synthetic utility of its derivatives.

Oxidation Pathways of Amino and Chloromethyl Moieties

The amino group in derivatives such as ethyl 4-amino-6-(chloromethyl)picolinate can be oxidized to a nitro group. smolecule.com Furthermore, the chloromethyl group itself can be oxidized to yield the corresponding aldehyde or carboxylic acid. smolecule.com These oxidative transformations provide access to a different class of functionalized picolinates. For example, the oxidation of the chloromethyl group can be a key step in the synthesis of picolinic acid derivatives. Reagents like potassium permanganate (B83412) or chromium trioxide can be employed for these oxidation reactions.

Selective Reduction of Nitro Derivatives

The selective reduction of a nitro group in the presence of other reducible functional groups, such as an ester, is a valuable transformation in organic synthesis. In the context of picolinate chemistry, nitro derivatives, which can be synthesized via oxidation of the corresponding amino compounds, can be selectively reduced back to the amino group. smolecule.com This transformation is particularly important as aromatic amines are crucial intermediates for many industrial products. jsynthchem.com Various reducing agents and catalytic systems have been developed for the chemoselective reduction of nitroarenes, which can be applied to nitro-picolinate derivatives. psu.edursc.org For instance, systems like hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder have been shown to be effective for the selective reduction of nitro groups at room temperature.

Metal-Catalyzed Cross-Coupling Strategies for Pyridine Ring Functionalization

The pyridine ring of this compound and related picolinate derivatives can be functionalized using various metal-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide range of substituents, leading to the synthesis of complex molecules.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of picolinate derivatives, this reaction is utilized to couple the pyridine ring with various organoboron reagents. thieme-connect.deharvard.edu

For instance, a palladium-catalyzed Suzuki-Miyaura reaction was a key step in an alternative, large-scale synthesis of a sodium picolinate compound. thieme-connect.de Ethyl 6-chloromethyl-2-picolinate was coupled with a boronic acid in the presence of a palladium catalyst, followed by hydrolysis of the ester to yield the desired product. thieme-connect.de The reaction typically employs a palladium(0) catalyst and a base, and it is known for its high tolerance of various functional groups. harvard.edu The general mechanism involves the oxidative addition of the halide to the palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu

The choice of catalyst, ligands, and reaction conditions can significantly influence the efficiency and outcome of the Suzuki-Miyaura coupling. For example, palladacycle catalysts have been shown to be effective in coupling chloro(methyl)- and bromo(methyl)(hetero)arenes with boronic acids. thieme-connect.de

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Picolinate Derivatives

| Picolinate Derivative | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| Ethyl 6-chloromethyl-2-picolinate | Boronic acid 43 | Palladium catalyst | Sodium picolinate 40a | 49 (overall) | thieme-connect.de |

| 2-Chloro-5-(chloromethyl)pyridine | Phenylboronic acid | Palladacycle 131 | 5-Benzyl-2-chloropyridine | 40 | thieme-connect.de |

| Ethyl 6-chloro-4-methoxypicolinate | 2,4,6-tris(2-methylprop-1-en-1-yl)-1,3,5,2,4,6-trioxatriborinane pyridine complex | Pd(PPh₃)₄ | 4-methoxy-6-(2-methylprop-1-en-1-yl)picolinate | Not specified | researchgate.net |

Data extracted from referenced literature.

The Negishi coupling reaction provides another effective method for C-C bond formation by coupling organic halides with organozinc reagents, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction is noted for its ability to couple sp³, sp², and sp hybridized carbon atoms and its high functional group tolerance. wikipedia.org The general mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org

While direct examples of Negishi coupling with this compound were not found in the provided search results, the general applicability of this reaction to similar heterocyclic systems suggests its potential for the functionalization of this compound. wikipedia.orgorganic-chemistry.orgnih.gov The reaction has been successfully applied to couple aryl zinc bromides with vinyl triflates and vinyl halides. wikipedia.org

Table 2: General Features of Negishi Coupling

| Feature | Description |

| Reactants | Organic halide (or triflate) and an organozinc compound. wikipedia.org |

| Catalyst | Typically a palladium(0) or nickel complex. wikipedia.org |

| Scope | Couples sp³, sp², and sp carbon atoms; tolerates a wide range of functional groups. wikipedia.org |

| Mechanism | Involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org |

Intramolecular Cyclization and Rearrangement Processes

The reactivity of this compound and related structures also lends itself to intramolecular reactions, leading to the formation of more complex cyclic systems.

Ring expansion reactions are valuable synthetic strategies for accessing medium-sized and macrocyclic structures from smaller, more readily available cyclic systems. nuph.edu.uaresearchgate.net These transformations often proceed through the cleavage of a C-N bond in bicyclic or polycyclic systems. nuph.edu.uaresearchgate.net For instance, bicyclic ammonium (B1175870) salts can undergo ring expansion through thermal decomposition or by the action of strong bases. nuph.edu.uaresearchgate.net

While specific studies on the ring expansion of this compound were not identified, the principles observed in related heterocycles are relevant. Photochemical conditions have been used for the ring expansion of oxetane (B1205548) and thietane (B1214591) heterocycles to form tetrahydrofuran (B95107) and thiolane derivatives, respectively. rsc.org These reactions are proposed to proceed through a diradical pathway following the formation of an ylide. rsc.org Computational studies have been employed to investigate the underlying mechanisms of these rearrangements. rsc.org

Intramolecular cyclization reactions of appropriately substituted picolinate derivatives can lead to the formation of novel polycyclic and spiro compounds. nih.govwikipedia.orgbeilstein-journals.org Polycyclic compounds contain multiple fused or bridged rings, while spiro compounds feature two rings connected by a single common atom. wikipedia.org

The synthesis of polycyclic 3-spirooxindoles has been achieved through a highly enantioselective dearomative cascade reaction. rsc.org This reaction, catalyzed by a chiral N,N'-dioxide-Mg(II) complex, involves a Michael/Friedel-Crafts/Mannich cascade to construct four contiguous stereocenters. rsc.org Although this example does not directly involve this compound, it demonstrates a powerful strategy for building complex spirocyclic frameworks that could potentially be adapted.

The formation of such intricate structures is of significant interest due to the prevalence of polycyclic and spirocyclic motifs in biologically active natural products and pharmaceutical agents. nih.govwikipedia.org

Derivatization and Functionalization Strategies in Advanced Organic Synthesis

Synthesis of Diversely Functionalized Picolinate (B1231196) Derivatives

The presence of a reactive chloromethyl group makes ethyl 4-(chloromethyl)picolinate an ideal starting material for introducing a wide range of functional groups onto the picoline scaffold. This is primarily achieved through nucleophilic substitution reactions, where the chlorine atom is displaced by various nucleophiles.

Common transformations include:

Substitution with Amines, Thiols, and Alcohols: The chloromethyl group readily reacts with amines, thiols, and alcohols to form the corresponding amino, thioether, and ether linkages, respectively. smolecule.com This allows for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Oxidation and Reduction: The chloromethyl group can be oxidized to yield aldehydes or carboxylic acids, while the amino group, if present, can be oxidized to a nitro group. smolecule.com Conversely, nitro derivatives can be reduced back to amines. smolecule.com

These reactions are fundamental to creating a library of picolinate derivatives with tailored electronic and steric properties for various applications.

Utility in the Design and Synthesis of Ligands and Chelators for Metal Complexation

This compound and its derivatives are instrumental in the synthesis of ligands for metal complexation. The picolinate moiety itself is an effective coordinating group for a variety of metal ions.

Development of Tripodal Picolinate Chelators (e.g., Tpaa) for Metal Ions

In the case of Gallium(III), the Tpaa ligand forms an octahedral complex, [Ga(Tpaa)], where the three picolinate arms fully occupy the coordination sphere of the metal ion. nih.govacs.orgacs.org This leads to a thermodynamically stable complex with a log KGaL of 21.32. nih.govacs.org This high stability is an improvement over similar dipicolinate systems like [Ga(Dpaa)(H₂O)]. nih.govacs.org Furthermore, Tpaa can be efficiently radiolabeled with Gallium-68 under mild conditions, highlighting its potential in radiopharmaceutical applications. nih.govacs.org

Synthesis of Amino Acid-Based Chelating Agents (e.g., Dpaa derivatives)

This compound is a key precursor for synthesizing amino acid-based chelating agents. For instance, the tripodal chelate H₃Dpaa (N,N-bis[(6-carboxypyridin-2-yl)methyl]glycine) and its bifunctional derivatives are synthesized from ethyl 6-(chloromethyl)picolinate and the appropriate amino acid ester, followed by deprotection. researchgate.netrsc.orgsemanticscholar.org

These chelators have been investigated for their ability to complex Gallium-68. H₃Dpaa, for example, achieves a high radiochemical yield with ⁶⁸Ga at physiological pH. researchgate.netsemanticscholar.org The resulting Ga(III) complexes exhibit significant thermodynamic stability. researchgate.net The versatility of this synthetic approach allows for the incorporation of different amino acids, enabling the fine-tuning of the chelator's properties for specific applications. researchgate.netresearchgate.netgoogle.com

Design of pH-Responsive Ligands for Divalent Metal Ions (e.g., Mn(II))

The picolinate framework derived from this compound can be incorporated into ligands designed to be pH-responsive. The protonation state of the ligand, particularly the nitrogen atoms in the pyridine (B92270) ring and any appended amine groups, is pH-dependent. This can influence the ligand's coordination behavior and the stability of the metal complex. For instance, ligands can be designed to selectively bind to metal ions like Mn(II) within a specific pH range. smolecule.com This property is crucial for applications where controlled metal ion binding and release are required.

Precursors for Synthesizing Complex Heterocyclic Libraries

The reactivity of this compound extends to its use as a precursor for more complex heterocyclic systems. The chloromethyl group serves as a handle for further chemical modifications and ring-forming reactions.

Formation of Aryl Pyridin-4-ylmethyl Ethers

One example of the utility of this compound in building complex heterocycles is the synthesis of aryl pyridin-4-ylmethyl ethers. This can be achieved through a nucleophilic substitution reaction where an aryloxide displaces the chloride from the chloromethyl group. This reaction provides a straightforward method for linking aryl groups to the pyridine ring through an ether linkage, thus expanding the structural diversity of accessible heterocyclic compounds. researchgate.net

The Cyclocondensation of this compound to Pyrrolopyridines: A Synthetic Route Under Exploration

The synthesis of pyrrolopyridines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, is a field of continuous investigation. One potential, though not widely documented, synthetic pathway involves the cyclocondensation of this compound. This approach, in theory, would utilize the reactive chloromethyl group on the pyridine ring to construct the fused pyrrole (B145914) ring system. However, a comprehensive review of available scientific literature reveals a notable lack of specific examples or detailed research findings on the direct cyclocondensation of this compound to form pyrrolopyridines.

While the broader field of pyrrolopyridine synthesis is rich with various methodologies, the specific transformation using this compound as the starting material appears to be an underexplored area of research. Existing literature extensively covers the synthesis of pyrrolopyridines from alternative precursors. For instance, common strategies include the cyclization of substituted aminopyrroles with carbonyl compounds, transition-metal-catalyzed cross-coupling reactions, and intramolecular cyclizations of suitably functionalized pyridine derivatives.

The reactivity of the chloromethyl group in picolinate derivatives is well-established, typically involving nucleophilic substitution reactions. It is conceivable that a reaction between this compound and a suitable nitrogen-containing nucleophile, such as an enamine or a stabilized carbanion, could potentially lead to the formation of a pyrrolopyridine ring system through an initial substitution followed by an intramolecular cyclization and aromatization sequence.

Despite the theoretical potential of this synthetic route, the absence of specific studies and documented reaction conditions, including catalysts, solvents, and achievable yields, prevents a detailed discussion and the creation of informative data tables as requested. The scientific community has yet to publish dedicated research on the cyclocondensation of this compound to furnish pyrrolopyridines. Therefore, any detailed exposition on this specific reaction would be speculative at this time. Further experimental investigation is required to establish the feasibility and scope of this potential synthetic pathway.

Advanced Spectroscopic and Structural Characterization Techniques in Picolinate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For a compound such as Ethyl 4-(chloromethyl)picolinate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H, ¹³C, and specialized techniques like ¹⁷O NMR, enables a full structural assignment.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum provides information through chemical shifts (δ), which indicate the electronic environment of a proton, and coupling constants (J), which reveal the number and proximity of neighboring protons. chemrxiv.org

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the ethyl group and the picolinate (B1231196) ring. The ethyl group's methylene (B1212753) protons (-OCH₂CH₃) typically appear as a quartet, split by the three adjacent methyl protons. The methyl protons (-OCH₂CH₃) in turn appear as a triplet, split by the two methylene protons. chemrxiv.org The protons on the pyridine (B92270) ring will exhibit characteristic shifts and coupling patterns based on their position relative to the nitrogen atom and the ester and chloromethyl substituents. The chloromethyl (-CH₂Cl) protons are expected to appear as a singlet, as they have no adjacent protons to couple with.

Based on data from related picolinate structures, such as ethyl picolinate and ethyl 6-(chloromethyl)picolinate, the following table presents the anticipated ¹H NMR spectral data for this compound, recorded in a solvent like deuterochloroform (CDCl₃). chemicalbook.comrsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 (Pyridine) | ~8.7 | Doublet (d) | ~5.0 |

| H-5 (Pyridine) | ~8.0 | Doublet (d) | ~5.0 |

| H-3 (Pyridine) | ~7.9 | Singlet (s) | N/A |

| -CH₂Cl | ~4.8 | Singlet (s) | N/A |

| -OCH₂CH₃ | ~4.4 | Quartet (q) | ~7.1 |

Note: The chemical shifts are estimates based on analogous structures and are subject to variation based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in the structure produces a distinct signal, with its chemical shift indicating its hybridization and chemical environment. open.ac.uk

In the ¹³C NMR spectrum of this compound, separate resonances are expected for the carbonyl carbon of the ester, the carbons of the pyridine ring, the chloromethyl carbon, and the two carbons of the ethyl group. The carbonyl carbon is typically found significantly downfield (160-170 ppm). The aromatic carbons of the picolinate ring appear in the 120-150 ppm range, with their exact shifts influenced by the nitrogen atom and substituents. The chloromethyl carbon signal is expected around 45 ppm, while the ethyl group carbons will be the most upfield signals.

The predicted ¹³C NMR chemical shifts for this compound are detailed in the table below, inferred from data on similar picolinate compounds. rsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~165.0 |

| C-2 (Pyridine) | ~150.0 |

| C-6 (Pyridine) | ~148.0 |

| C-4 (Pyridine) | ~147.5 |

| C-5 (Pyridine) | ~127.0 |

| C-3 (Pyridine) | ~125.0 |

| -OCH₂CH₃ | ~62.0 |

| -CH₂Cl | ~45.0 |

Note: The chemical shifts are estimates based on analogous structures and are subject to variation based on solvent and experimental conditions.

While ¹H and ¹³C NMR are standard for structural elucidation of the organic ligand itself, Oxygen-17 (¹⁷O) NMR spectroscopy is a more specialized technique that becomes particularly valuable in studying the interaction of picolinate-based chelators with metal ions. chemicalbook.com Picolinate moieties are often incorporated into larger ligand frameworks designed to bind metal ions for applications such as magnetic resonance imaging (MRI) contrast agents. chemicalbook.com

In aqueous solutions of metal complexes, the exchange of water molecules between the metal's inner coordination sphere and the bulk solvent is a critical parameter. ¹⁷O NMR can directly probe this inner-sphere water molecule. By measuring the chemical shifts and transverse relaxation rates of the ¹⁷O signal as a function of temperature, researchers can determine the water exchange rate constant (kₑₓ). chemicalbook.comresearchgate.net For instance, studies on manganese (Mn²⁺) and gadolinium (Gd³⁺) complexes with picolinate-containing macrocyclic ligands have successfully used ¹⁷O NMR to quantify these exchange rates, which are crucial for the efficacy of potential MRI agents. chemicalbook.comrsc.org The technique also provides insight into the hyperfine coupling constant between the metal ion and the coordinated oxygen nucleus, offering further details on the electronic structure of the complex. chemicalbook.com

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. sci-hub.se

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile compounds, including many picolinate derivatives. sci-hub.se In ESI-MS, a solution of the analyte is sprayed through a highly charged needle, creating charged droplets from which ions are desolvated and enter the mass analyzer. epo.org

For this compound, ESI-MS would be expected to show a prominent signal for the protonated molecule, [M+H]⁺. Depending on the solvent system and additives, adducts with other cations like sodium [M+Na]⁺ might also be observed. The fragmentation pattern in tandem MS (MS/MS) experiments can provide valuable structural confirmation. Expected fragmentation pathways for picolinate esters often include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester function. The analysis of these fragments helps to confirm the different components of the molecular structure. ESI-MS is also routinely used to confirm the formation of metal complexes with picolinate-based ligands. chemrxiv.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, as each unique combination of atoms has a distinct theoretical exact mass. researchgate.netrsc.org

For this compound, the molecular formula is C₉H₁₀ClNO₂. aablocks.com Using the exact masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), chlorine (³⁵Cl), nitrogen (¹⁴N), and oxygen (¹⁶O), the theoretical monoisotopic mass of the neutral molecule can be calculated with high precision. HRMS analysis would aim to find an experimental m/z value for the protonated molecule [M+H]⁺ that matches the calculated theoretical value, thereby confirming the elemental composition. This technique is a cornerstone for characterizing novel compounds in picolinate research, providing definitive evidence of a successful synthesis. chemrxiv.orgresearchgate.net

X-ray Diffraction for Definitive Solid-State Structural Confirmation

X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. anton-paar.compages.devksu.edu.sa By directing X-rays at a crystal and analyzing the resulting diffraction pattern, researchers can deduce a detailed map of electron density, which reveals precise atomic positions, bond lengths, and bond angles. pages.dev This method is the gold standard for structural elucidation, providing definitive proof of a molecule's constitution and conformation in the solid state. anton-paar.com

Single crystal X-ray diffraction (SC-XRD) has been extensively applied to various picolinate derivatives to elucidate their molecular structures and understand the non-covalent interactions that govern their crystal packing. iucr.orgtandfonline.comnih.gov Although a specific crystal structure for this compound is not publicly available, studies on closely related compounds provide significant insight into the structural features characteristic of this class of molecules.

For instance, the SC-XRD analysis of a co-crystal formed between ethyl 2-picolinate and fumaric acid revealed detailed information about its supramolecular assembly. tandfonline.comresearchgate.net The analysis confirmed the formation of intermolecular O–H···N hydrogen bonds between the fumaric acid and the pyridine nitrogen of the picolinate, as well as weaker C–H···O interactions. tandfonline.comresearchgate.net Such studies are critical for crystal engineering, where understanding and controlling intermolecular forces are used to design new materials with desired properties. tandfonline.com

| Parameter | Ethyl 2-picolinate / Fumaric Acid Co-crystal tandfonline.com |

| Chemical Formula | C8H9NO2 · 0.5(C4H4O4) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.999(3) |

| b (Å) | 11.233(3) |

| c (Å) | 8.359(2) |

| β (°) ** | 108.28(3) |

| Volume (ų) ** | 981.3(5) |

| Z | 4 |

| Key Interactions | O–H···N, C–H···O hydrogen bonds, π–π stacking |

This table presents crystallographic data for a representative co-crystal of a picolinate ester to illustrate the type of information obtained from single-crystal X-ray diffraction analysis.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum represents a plot of this absorption versus frequency (or wavenumber, typically in cm⁻¹), serving as a unique molecular "fingerprint."

For a compound like this compound, IR spectroscopy can confirm the presence of its key structural components. The analysis of related picolinate compounds provides a basis for assigning expected vibrational bands. researchgate.netresearchgate.netresearchgate.net For example, studies on chromium(III) picolinate complexes and various metal isonicotinates have provided detailed vibrational assignments. researchgate.netresearchgate.net

Key expected vibrational bands for this compound would include:

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically found in the 1700-1750 cm⁻¹ region.

C-O Stretch: Bands corresponding to the C-O stretching of the ester linkage, usually appearing in the 1100-1300 cm⁻¹ range.

Pyridine Ring Vibrations: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to C=C and C=N stretching vibrations within the aromatic pyridine ring.

C-H Vibrations: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl and chloromethyl groups just below 3000 cm⁻¹.

C-Cl Stretch: A band in the lower frequency region, typically 600-800 cm⁻¹, corresponding to the stretching vibration of the carbon-chlorine bond.

| Functional Group | Typical Wavenumber (cm⁻¹) | Expected in this compound |

| Aromatic C-H Stretch | 3000 - 3100 | Yes |

| Aliphatic C-H Stretch | 2850 - 3000 | Yes |

| Ester C=O Stretch | 1700 - 1750 | Yes |

| Pyridine Ring C=C, C=N Stretches | 1400 - 1600 | Yes |

| Ester C-O Stretch | 1100 - 1300 | Yes |

| C-Cl Stretch | 600 - 800 | Yes |

This table summarizes the expected characteristic IR absorption frequencies for the principal functional groups within this compound, based on established correlation tables and data from related compounds.

Potentiometric and Spectrophotometric Methods for Solution-Phase Characterization

While X-ray diffraction provides a static picture of a molecule in the solid state, potentiometric and spectrophotometric methods are indispensable for characterizing the behavior of compounds in solution. These techniques are particularly crucial for studying picolinate-based ligands, as they allow for the precise determination of acid-base properties and the thermodynamic stability of the metal complexes they form. rsc.orgresearchgate.netnih.gov

The ability of a picolinate ligand to bind metal ions is highly dependent on pH, which dictates the protonation state of its functional groups (the pyridine nitrogen and any carboxylate groups). The protonation constants (log Kₐ or pKₐ values) quantify these acid-base equilibria. Potentiometric titration is the most common and accurate method for their determination. cost-nectar.eumaterialsciencetech.com

The procedure involves titrating a solution of the ligand with a standardized strong acid or base while monitoring the potential (converted to pH) with a high-precision electrode system. cost-nectar.eu The resulting titration curve (pH vs. volume of titrant) is then analyzed using computer programs that fit the data to a chemical model, yielding the protonation constants. materialsciencetech.com These constants are fundamental for understanding how a ligand will behave in a given chemical environment and are a prerequisite for studying its metal-binding properties. rsc.orgresearchgate.netacs.org

| Ligand | Protonation Constants (log K) | Conditions | Reference |

| H₂bp15c5 | log K₁ = 8.01, log K₂ = 3.65 | 25 °C, 0.1 M KCl | rsc.org |

| Tpaa | log K₁ = 8.16, log K₂ = 3.75, log K₃ = 2.45 | 25 °C, 0.1 M KNO₃ | acs.org |

| H₂dpaea | log K₁ = 9.3, log K₂ = 3.3 | 25 °C, 0.1 M Me₄NCl | nih.gov |

This table presents experimentally determined protonation constants for several picolinate-containing ligands, illustrating the data obtained through potentiometric titrations.

Once the ligand's protonation constants are known, potentiometric and/or spectrophotometric titrations can be used to study its interactions with metal ions. In these experiments, titrations are performed on a solution containing both the ligand and a metal ion of interest. The resulting data reveals how the metal ion competes with protons for the ligand's binding sites.

Analysis of the titration data allows for the determination of the stoichiometry (ligand-to-metal ratio) and the thermodynamic stability constants (log K) of the various metal-ligand complexes formed in solution. rsc.orgresearchgate.netnih.govacs.org A higher stability constant indicates a stronger and more stable complex. This information is critical for applications such as designing selective chelating agents for specific metals. nih.gov

From these stability constants, speciation diagrams can be generated. These diagrams illustrate the distribution of different chemical species (free metal ion, various protonated and unprotonated complexes) as a function of pH. nih.govresearchgate.net This provides a comprehensive picture of the system's equilibrium behavior across a wide pH range.

This table showcases the thermodynamic stability constants for various metal complexes with picolinate-based ligands, determined using potentiometric and spectrophotometric methods.

Computational and Theoretical Chemistry Investigations of Ethyl 4 Chloromethyl Picolinate and Its Derivatives

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energetics

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are employed to determine the optimal three-dimensional arrangement of atoms (geometry optimization), the distribution of electrons (electronic structure), and the total energy of a molecule.

For ethyl 4-(chloromethyl)picolinate, a DFT study would typically commence with geometry optimization using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p). journalijcar.org This process yields the most stable conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. While comprehensive DFT analyses on a range of picolinate-based ligands and their metal complexes have been conducted, specific published studies focusing solely on the optimized geometry and energetics of this compound are not readily found in the surveyed literature. However, the principles of such an analysis would be analogous to those performed on similar molecules. journalijcar.orgrsc.org

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity assessment. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species. researchgate.net

For this compound, a computational study would calculate the energies of the HOMO and LUMO. The resulting energy gap would predict its general reactivity. For instance, studies on other organic molecules have shown that substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. sci-hub.se While specific HOMO-LUMO energy values for this compound are not available in the reviewed literature, the table below illustrates how such data would be presented.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Value not available |

| LUMO | Value not available |

| Energy Gap (ΔE) | Value not available |

No specific published data was found for this compound.

Prediction of Chemical Reactivity Indices and Local Reactivity Descriptors

Beyond the HOMO-LUMO gap, DFT allows for the calculation of various chemical reactivity indices that provide a more nuanced view of a molecule's behavior. These global descriptors include electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These indices are calculated from the energies of the HOMO and LUMO. journalijcar.org

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. This is achieved by analyzing the change in electron density at each atomic site upon the addition or removal of an electron. While these are powerful predictive tools, specific computational studies detailing these indices for this compound are not present in the surveyed scientific literature.

Table 2: Hypothetical Chemical Reactivity Indices for this compound

| Index | Definition | Calculated Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Value not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Value not available |

| Chemical Softness (S) | 1/η | Value not available |

| Electrophilicity Index (ω) | μ2/2η | Value not available |

No specific published data was found for this compound.

Calculation of Vibrational Frequencies and Theoretical Spectroscopic Data

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral bands. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed peaks. DFT calculations are a common method for obtaining these theoretical frequencies. researchgate.netresearchgate.net

A computational analysis of this compound would yield a set of vibrational modes and their corresponding frequencies. For example, characteristic stretching frequencies for the C=O of the ester group, C-Cl of the chloromethyl group, and various C-C and C-N bonds within the pyridine (B92270) ring would be identified. researchgate.net Although no specific theoretical vibrational frequency data for this compound has been published, the methodology is well-established for similar molecules. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical chemistry is a powerful tool for mapping the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a detailed reaction energy profile can be constructed. This allows for the determination of reaction kinetics and the validation of proposed mechanisms.

While experimental studies have investigated the reaction of related compounds, such as ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates, revealing pathways of ring expansion versus nucleophilic substitution, specific computational studies elucidating the reaction mechanisms and transition states for this compound itself were not identified in the reviewed literature. scilit.com Such a study would involve locating the transition state structures for potential reactions, for example, nucleophilic substitution at the chloromethyl group, and calculating the activation energy barriers.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Comparison with Experimental Data

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a significant application of computational chemistry, particularly DFT. researchgate.net By calculating the magnetic shielding tensors for each nucleus in a molecule, theoretical chemical shifts can be derived and compared to experimental spectra to aid in structure elucidation and assignment. researchgate.netaablocks.com

Experimental ¹H and ¹³C NMR spectra for this compound are available in the supporting information of some studies, providing the necessary experimental data for comparison. rsc.org A computational study would involve optimizing the geometry of the molecule and then performing NMR calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The accuracy of the prediction can be highly dependent on the level of theory, basis set, and inclusion of solvent effects. researchgate.net Although direct computational predictions of the NMR shifts for this compound are not published, the table below illustrates how a comparison between experimental and theoretical data would be presented.

Table 3: Comparison of Experimental and Hypothetical Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental Shift (ppm) rsc.org | Hypothetical Calculated Shift (ppm) |

|---|---|---|

| C=O | Value available in source | Value not available |

| Pyridine C2 | Value available in source | Value not available |

| Pyridine C3 | Value available in source | Value not available |

| Pyridine C4 | Value available in source | Value not available |

| Pyridine C5 | Value available in source | Value not available |

| Pyridine C6 | Value available in source | Value not available |

| -CH₂Cl | Value available in source | Value not available |

| -OCH₂CH₃ | Value available in source | Value not available |

| -OCH₂CH₃ | Value available in source | Value not available |

While experimental data is referenced, specific computational predictions for this compound were not found in the surveyed literature.

Computational Studies of Intermolecular Interactions and Binding Affinities (e.g., Ligand-Metal Coordination)

Understanding how a molecule interacts with its environment is crucial. Computational methods can model non-covalent interactions like hydrogen bonding and van der Waals forces, as well as the coordination of ligands to metal centers. These studies are vital for predicting binding affinities and the structure of larger molecular assemblies.

For this compound, its picolinate (B1231196) structure makes it a prime candidate for acting as a ligand in coordination complexes. Extensive DFT studies have been performed on the coordination of various picolinate-based ligands with metal ions such as Ga(III) and Gd(III). researchgate.netacs.org These studies investigate the geometry of the resulting metal complexes, the nature of the metal-ligand bonds, and the stability of the complexes. acs.org For example, DFT calculations on Ga(III) complexes with tripodal picolinate chelators show how the picolinate arms coordinate to fully occupy the metal's octahedral coordination geometry. acs.org Similarly, computational studies on Bi³⁺ complexes have been used to investigate the origin of differing kinetic properties based on the ligand structure. sigmaaldrich.com While these studies focus on derivatives, they highlight the methods used to understand the intermolecular interactions and binding affinities that would be relevant to this compound in a coordination context.

Emerging Research Directions and Future Perspectives in Chloromethyl Picolinate Chemistry

Development of Innovative and Sustainable Synthetic Methodologies for Enhanced Efficiency and Selectivity

Traditional synthesis of ethyl 4-(chloromethyl)picolinate and its isomers often involves the chloromethylation of the corresponding ethyl picolinate (B1231196) precursor. One established method utilizes formaldehyde (B43269) and hydrochloric acid with a zinc iodide catalyst. nih.gov Industrial-scale production has seen the adoption of continuous flow reactors to improve consistency and yield for such processes. nih.gov

However, the drive for greater efficiency and sustainability is pushing researchers toward more innovative methodologies. Recent advancements have focused on optimizing reaction conditions to dramatically improve outcomes. For instance, in related synthetic steps for picolinate-based structures, the simple addition of sodium iodide (NaI) and a shift to reflux heating was shown to decrease reaction times from several days to mere hours, while simultaneously boosting yields from 63% to as high as 95%. smolecule.com Furthermore, microwave-assisted synthesis is being explored as a technique to accelerate reactions, such as in the preparation of various picolinate analogues. nih.gov

Exploration of Unprecedented Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is dominated by the highly reactive chloromethyl group, which readily participates in nucleophilic substitution reactions with a variety of nucleophiles like amines, thiols, and alcohols. nih.gov This foundational reactivity allows for the straightforward introduction of diverse functional groups.

Modern research is focused on leveraging the picolinate scaffold for more advanced catalytic transformations. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi reactions, have become indispensable tools for creating carbon-carbon bonds, enabling the synthesis of complex benzylated picolinates used as EP1 antagonists. nih.gov These reactions demonstrate the utility of the picolinate core in sophisticated molecular construction.

Looking forward, the field is exploring even more novel catalytic systems. Research into related nitrogen heterocycles suggests future possibilities, including the use of gold-catalyzed cycloisomerization reactions to build complex polycyclic frameworks. bldpharm.com Another frontier is the direct C-H functionalization of the aromatic ring, which bypasses the need for pre-functionalized starting materials. nih.gov Strategies involving radical additions to the aromatic π-system represent a significant shift from traditional methods and could unlock unprecedented reactivity patterns for the picolinate family of compounds. nih.gov The chloromethyl group's ability to form covalent bonds with nucleophilic sites, for example on proteins, also makes it a valuable tool for developing biochemical probes. rsc.org

Advanced Applications in Complex Molecule Synthesis and Materials Science

This compound is a key starting material for a wide array of complex molecules, particularly in the field of medicinal chemistry. Its utility lies in its role as a scaffold for building larger, more intricate structures with specific biological functions. It serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials like dyes and polymers. rsc.orgnih.gov

A significant area of application is in the development of advanced chelating agents for medical imaging and therapy. The picolinate moiety is highly effective at coordinating with metal ions. This property has been exploited to create sophisticated ligands for:

Magnetic Resonance Imaging (MRI): Pyclen-based ligands incorporating picolinate arms are used to form stable complexes with Gadolinium (Gd), a common contrast agent. smolecule.com

Radiopharmaceuticals: The compound is integral to synthesizing chelators for diagnostic and therapeutic radioisotopes. This includes ligands designed to bind with Gallium-68 (Ga-68) for Positron Emission Tomography (PET) imaging and Actinium-225 (Ac-225) for targeted alpha therapy, a cutting-edge cancer treatment. researchgate.netaablocks.comambeed.comacs.org

Beyond imaging, it is a building block for therapeutic agents. It has been used in the synthesis of EP1 antagonists for treating inflammatory pain and in the development of novel β-lactamase inhibitors to combat antibiotic resistance. nih.govambeed.com

Advanced Applications of this compound Derivatives

| Application Area | Target Molecule Class | Specific Use |

|---|---|---|

| Medicinal Chemistry | EP1 Antagonists | Treatment of inflammatory pain |

| β-Lactamase Inhibitors | Combating antibiotic resistance | |

| Benzodiazamacrocyclic Ligands | Metal ion coordination | |

| Medical Imaging (MRI) | Pyclen-based Ligands | Gadolinium (Gd) contrast agents |

| Radiopharmaceuticals (PET) | Tripodal Picolinate Chelators (Tpaa) | Gallium-68 (Ga-68) imaging |

| Radiopharmaceuticals (TAT) | Diazacrown Ether Chelators | Actinium-225 (Ac-225) targeted alpha therapy |

| Materials Science | Polymers & Dyes | Functional material components |

| Agrochemicals | Various | Herbicides or Pesticides |

Integration with Green Chemistry Principles for Environmentally Benign Processes

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, including this compound. A major focus is on reducing the environmental impact of chemical processes, where solvents can account for up to 80% of the mass in a standard batch operation. researchgate.net

Emerging research demonstrates a clear trend towards more environmentally benign methodologies. This includes:

Alternative Energy Sources: The use of concentrated solar radiation as a renewable energy source offers a powerful alternative to conventional heating methods, drastically reducing energy consumption. researchgate.net

Natural Catalysts and Greener Solvents: Researchers have successfully used biodegradable and non-toxic catalysts, such as citric acid from lemon juice, to drive reactions. researchgate.net This, combined with the use of greener solvents like ethanol (B145695) over more hazardous options like DMF or CH2Cl2, significantly lowers the environmental footprint of a synthesis. researchgate.netresearchgate.net

Safer Reagents and Metal-Free Catalysis: The replacement of highly toxic reagents, such as swapping osmium tetroxide (OsO4) for potassium permanganate (B83412) (KMnO4), is a key strategy. researchgate.net Furthermore, the development of metal-free catalytic systems, for example using viologen-based heterogeneous catalysts for oxidation, avoids the use of heavy metals, which are often toxic and difficult to remove from final products. acs.org

Improved Workup Procedures: Simple changes in experimental protocols, like using sodium sulfate (B86663) (Na2SO4) for salting-out extractions, can make the purification process more efficient, less costly, and more environmentally friendly. acs.org

By integrating these principles, the chemistry of this compound can become more sustainable, reducing waste, energy consumption, and the use of hazardous substances.

Leveraging Advanced Computational Chemistry for Predictive Design and Mechanistic Understanding

Advanced computational chemistry has become an indispensable tool for accelerating research and development in picolinate chemistry. Methods such as Density Functional Theory (DFT) provide profound insights that complement and guide experimental work. nih.govacs.org

Computational studies are being applied to:

Elucidate Reaction Mechanisms: DFT calculations can map out the energetic landscape of a reaction, identifying transition states and intermediates. This has been used to understand complex processes, such as the copper-catalyzed decarboxylation of picolinic acid and the oxidation of manganese-picolinate complexes. rsc.orgresearchgate.net This knowledge is crucial for optimizing reaction conditions to favor desired products.

Understand Molecular Structure and Conformation: For complex molecules like the lanthanide chelators derived from picolinates, DFT is used to determine the most stable 3D geometries and conformations in solution. nih.gov This structural information is vital for understanding how these molecules bind to metal ions and interact with biological targets.

Predict Reactivity and Properties: By analyzing the electronic structure of molecules, such as the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO), computational models can predict sites of reactivity and explain photophysical properties. nih.gov This predictive power allows for the in silico screening of potential new ligands before committing to their synthesis in the lab.

The ultimate goal is the predictive design of new molecules with tailored properties. nih.gov By combining various computational techniques (e.g., DFT, MM-PBSA), researchers can more accurately predict the binding affinities and stability of novel picolinate-based ligands, guiding the rational design of next-generation pharmaceuticals, catalysts, and materials. nih.govacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.